molecular formula C15H25N3O2S B2882180 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207054-93-0

1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2882180
CAS No.: 1207054-93-0
M. Wt: 311.44
InChI Key: ADDNSHGZXXQKGN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a methoxyethyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of piperidine with thiophen-2-ylmethyl chloride under basic conditions to form 1-(thiophen-2-ylmethyl)piperidine.

    Urea Formation: The next step involves the reaction of the piperidine derivative with 1-(2-methoxyethyl)isocyanate to form the final product, this compound. This reaction is typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the urea moiety to an amine.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Methoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    1-(2-Methoxyethyl)-3-(piperidin-4-ylmethyl)urea: Lacks the thiophen-2-ylmethyl group, resulting in different reactivity and biological activity.

    1-(2-Methoxyethyl)-3-((1-phenylmethyl)piperidin-4-yl)methyl)urea:

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-20-9-6-16-15(19)17-11-13-4-7-18(8-5-13)12-14-3-2-10-21-14/h2-3,10,13H,4-9,11-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDNSHGZXXQKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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